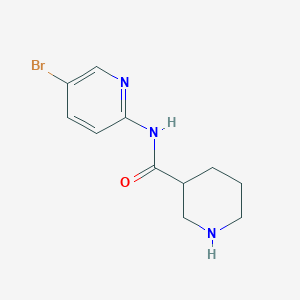
1-(4,6-二甲基嘧啶-2-基)-1H-吡唑-5-胺
描述
The compound “1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a pyrimidine derivative, “1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine” would likely have properties similar to other compounds in this class .科学研究应用
抗菌剂
该化合物已被合成并评估其作为抗菌剂的潜力 . 它对革兰氏阳性菌(金黄色葡萄球菌和枯草芽孢杆菌)和革兰氏阴性菌(大肠杆菌和铜绿假单胞菌)均显示出良好的效果 .
抗真菌活性
除了其抗菌特性外,该化合物还被测试了其抗真菌活性。 它对酵母菌如白色念珠菌和酿酒酵母显示出有效性 .
衍生物的合成
该化合物是其衍生物合成中的关键中间体 . 例如,它可以被转化为其相应的N-乙酰胺和N-三氟乙酰胺衍生物 .
生物学评价
该化合物及其衍生物已被生物学评估,以确定其潜在的药用特性 . 其中一些化合物显示出中等至显著的细胞毒性和抗菌活性 .
无溶剂合成中的催化剂
该化合物已被用于无溶剂快速合成1-(4',6'-二甲基嘧啶-2'-基)-5-氨基-4H-3-芳基吡唑 . 该合成是通过在对甲苯磺酸作为催化剂的存在下研磨2-肼基-4,6-二甲基嘧啶和β-酮腈来实现的 .
结构分析
作用机制
Target of Action
It is known that similar compounds have shown antimicrobial activity against various bacteria and yeasts .
Mode of Action
It is suggested that similar compounds can act as nucleophiles, attacking aldehyde carbon .
Biochemical Pathways
It is known that similar compounds have shown antimicrobial activity, suggesting they may interfere with essential biochemical pathways in bacteria and yeasts .
Result of Action
It is known that similar compounds have shown antimicrobial activity, suggesting they may inhibit the growth of bacteria and yeasts .
Action Environment
It is known that similar compounds have shown antimicrobial activity, suggesting they may be effective in various environments .
未来方向
生化分析
Biochemical Properties
1-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes and proteins, leading to the inhibition of bacterial growth . The compound’s interaction with enzymes such as sirtuin 2 (SIRT2) has also been studied, revealing its potential as a selective inhibitor . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of human breast cancer cell lines by increasing the acetylation of α-tubulin in a dose-dependent manner . Additionally, its antimicrobial properties suggest that it can disrupt bacterial cell processes, leading to cell death .
Molecular Mechanism
At the molecular level, 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with SIRT2 results in the inhibition of this enzyme, which plays a role in cell cycle regulation, autophagy, and immune responses . The compound’s ability to inhibit bacterial enzymes also highlights its potential as an antimicrobial agent .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time
Dosage Effects in Animal Models
The effects of 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with bacterial enzymes suggests that it may be metabolized through pathways involved in bacterial growth and survival . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine within cells and tissues are essential for its biological activity. The compound is likely transported by specific transporters or binding proteins, which facilitate its localization and accumulation in target cells
Subcellular Localization
The subcellular localization of 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-5-7(2)13-9(12-6)14-8(10)3-4-11-14/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTCQYGRFJTRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)
![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)

![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)

![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)

![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)

